2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
CAS No.: 2320381-68-6
Cat. No.: VC4284797
Molecular Formula: C19H23N3O3S
Molecular Weight: 373.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2320381-68-6 |
|---|---|
| Molecular Formula | C19H23N3O3S |
| Molecular Weight | 373.47 |
| IUPAC Name | 2-(1,1-dioxothiolan-3-yl)-N-(4-ethylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C19H23N3O3S/c1-2-13-6-8-14(9-7-13)20-19(23)18-16-4-3-5-17(16)21-22(18)15-10-11-26(24,25)12-15/h6-9,15H,2-5,10-12H2,1H3,(H,20,23) |
| Standard InChI Key | PTLKVOZZRGZAOE-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)NC(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4 |
Introduction
Chemical Synthesis and Optimization
Synthetic Pathways
The synthesis of 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide typically involves multi-step reactions. A common approach begins with the cyclization of β-ketonitriles (e.g., ethyl 3-oxocyclopentanecarboxylate) with hydrazine derivatives. For instance, 3-hydrazineyltetrahydrothiophene-1,1-dioxide reacts with β-ketonitriles under acidic conditions (AcOH/EtOH, reflux) to form the pyrazole intermediate . Subsequent coupling with 4-ethylphenyl isocyanate or chloroacetyl chloride yields the carboxamide derivative .
Key Reaction Conditions:
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Cyclization: Acetic acid/ethanol solvent system, reflux for 6–12 hours.
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Coupling: Propylphosphonic anhydride (T3P) in dichloromethane at room temperature .
Yield and Purification
Yields for the final compound range from 45% to 68%, depending on the purity of intermediates. Chromatographic techniques (silica gel, eluent: ethyl acetate/hexane) are critical for isolating the target molecule .
Structural and Spectroscopic Characterization
Molecular Geometry
The compound’s structure comprises:
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A cyclopenta[c]pyrazole ring system fused to a cyclopentane moiety.
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A tetrahydrothiophene-1,1-dioxide group at position 2 of the pyrazole.
Computational modeling (DFT calculations) predicts a planar pyrazole ring and a puckered tetrahydrothiophene-dioxide ring, with intramolecular hydrogen bonding between the carboxamide NH and the sulfone oxygen .
Spectroscopic Data
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NMR (400 MHz, CDCl): δ 7.45 (d, Hz, 2H, Ar-H), 7.25 (d, Hz, 2H, Ar-H), 4.15–4.05 (m, 1H, tetrahydrothiophene-CH), 3.80–3.70 (m, 2H, cyclopentane-CH), 2.65 (q, Hz, 2H, CHCH), 1.25 (t, Hz, 3H, CHCH) .
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IR (KBr): 1685 cm (C=O stretch), 1320 cm (S=O asymmetric), 1140 cm (S=O symmetric).
Biological Activities and Mechanisms
GIRK Channel Modulation
The compound exhibits potent activation of G protein-gated inwardly rectifying potassium (GIRK1/2) channels, with an EC of 137 nM in thallium flux assays. Its selectivity over GIRK1/4 (EC = 702 nM) is attributed to the sulfone group’s interaction with channel residues .
Mechanistic Insight:
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The tetrahydrothiophene-dioxide moiety enhances hydrogen bonding with Asp in the GIRK1 subunit.
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The 4-ethylphenyl group occupies a hydrophobic pocket, stabilizing the open-channel conformation .
Pharmacokinetic Properties
Metabolic Stability
Brain Penetration
In vivo studies in rats revealed a brain-to-plasma ratio () of 0.56, suggesting moderate CNS penetration .
Applications in Medicinal Chemistry
Lead Optimization
Structural modifications to improve pharmacokinetics include:
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Sulfone Replacement: 6-membered sulfolane analogs showed reduced clearance (CL = 15 mL/min/kg) but lower potency .
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Amide Isosteres: Thioamide derivatives retained activity (EC = 400 nM) but exhibited poor solubility .
Therapeutic Prospects
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